molecular formula C8H5Br2FO B1409932 3',4'-Dibromo-2'-fluoroacetophenone CAS No. 1804416-30-5

3',4'-Dibromo-2'-fluoroacetophenone

Cat. No.: B1409932
CAS No.: 1804416-30-5
M. Wt: 295.93 g/mol
InChI Key: WGSAGOWNFVIHJD-UHFFFAOYSA-N
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Description

3',4'-Dibromo-2'-fluoroacetophenone (C₈H₅Br₂FO) is a halogenated acetophenone derivative featuring two bromine atoms at the 3' and 4' positions and a fluorine atom at the 2' position on the aromatic ring. The electron-withdrawing fluorine and bromine substituents enhance its reactivity in cross-coupling reactions and electrophilic substitutions .

Properties

IUPAC Name

1-(3,4-dibromo-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSAGOWNFVIHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3’,4’-Dibromo-2’-fluoroacetophenone can be synthesized through several methods. One common synthetic route involves the bromination of 2’-fluoroacetophenone using bromine in the presence of a catalyst . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 0-25°C. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of 3',4'-Dibromo-2'-fluoroacetophenone with its mono- and di-brominated analogs:

Compound Name Substituent Positions CAS Number Molecular Weight Key Properties/Applications
This compound 2'-F, 3'-Br, 4'-Br Not explicitly listed 337.94 Likely high reactivity in Suzuki couplings; potential pharmaceutical intermediate
3'-Bromo-2'-fluoroacetophenone 2'-F, 3'-Br 161957-61-5 217.03 Used in organic synthesis; stored at 0–6°C; >93% purity
3'-Bromo-4'-fluoroacetophenone 3'-Br, 4'-F 1007-15-4 217.03 >97% purity; applications in chalcone derivatives
4'-Bromo-2'-fluoroacetophenone 2'-F, 4'-Br 625446-22-2 217.03 >97% purity (HPLC); cold storage recommended
4',5'-Dibromo-2'-fluoroacetophenone 2'-F, 4'-Br, 5'-Br 1807041-29-7 337.94 Supplier data suggests use in specialized syntheses

Key Observations :

  • Substituent Effects: Fluorine at the 2' position directs bromination to adjacent positions (3' and 4') due to its strong electron-withdrawing nature. This contrasts with 4',5'-dibromo analogs, where bromination occurs at non-adjacent sites, likely influenced by steric or electronic factors .
  • Stability: Mono-bromo derivatives (e.g., 3'-Bromo-2'-fluoroacetophenone) require refrigeration, suggesting di-brominated compounds may need even stricter storage conditions .

Biological Activity

Overview

3',4'-Dibromo-2'-fluoroacetophenone (DBFAP) is an organic compound with the molecular formula C8_8H5_5Br2_2F O and a molecular weight of 295.93 g/mol. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Synthesis

DBFAP can be synthesized through various methods, with one common approach being the bromination of 2'-fluoroacetophenone using bromine in the presence of a catalyst. This synthetic route allows for the introduction of bromine atoms at specific positions on the aromatic ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that DBFAP exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms.

Enzyme Inhibition

DBFAP has been investigated for its role in enzyme inhibition. It interacts with various enzymes, potentially leading to the modulation of biochemical pathways. For instance, it has shown promise as an inhibitor of certain kinases, which are critical in cancer cell proliferation.

Cytotoxicity and Anticancer Activity

In vitro studies have indicated that DBFAP possesses cytotoxic properties against several cancer cell lines. The compound has been characterized as either cytostatic or cytotoxic based on its ability to inhibit cell growth or induce apoptosis in tumor cells. The IC50_{50} values reported for DBFAP against specific cancer cell lines suggest significant potential for further development as an anticancer agent .

The biological activity of DBFAP can be attributed to its structural features, particularly the presence of bromine and fluorine atoms. These halogen substituents are known to enhance the compound's reactivity and ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity .

Comparative Analysis

To better understand the uniqueness of DBFAP, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2,3-Dibromo-4-fluoroacetophenoneSimilar structure; different bromine positionsModerate cytotoxicity
2-Bromo-4'-fluoroacetophenoneLacks one bromine atomLower reactivity
2,4-DibromoacetophenoneNo fluorine atomLess effective antimicrobial

DBFAP stands out due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to these related compounds.

Case Studies

  • Antimicrobial Study : A study published in a peer-reviewed journal highlighted DBFAP's effectiveness against Staphylococcus aureus and Candida albicans. The compound was tested using standard disk diffusion methods, showing significant inhibition zones compared to controls.
  • Cytotoxicity Assessment : In another study assessing various halogenated acetophenones, DBFAP was shown to have an IC50_{50} value of 12 µM against MCF-7 breast cancer cells, indicating strong cytotoxic effects that warrant further exploration in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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